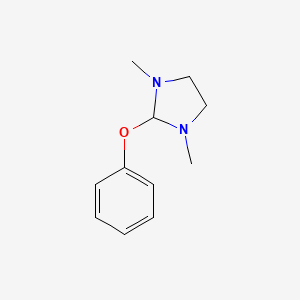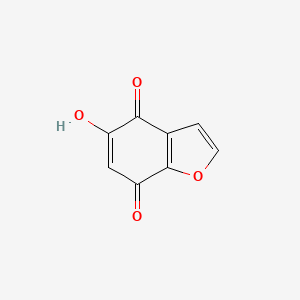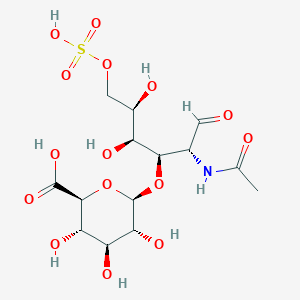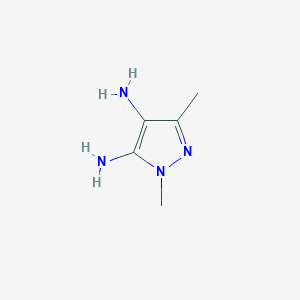
1,3-Dimethyl-1H-pyrazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazole-4,5-diamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically yields the desired pyrazole derivatives in high yields (78-92%) and is characterized by simple operation and metal-free catalysis.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclocondensation reactions. The use of eco-friendly catalysts and reaction conditions is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4,5-diamine: Similar to other pyrazole derivatives, such as 1,3,5-trisubstituted-1H-pyrazoles and 1,3,4,5-tetraaryl-2-pyrazoline.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar structural features but differ in their substitution patterns and functional groups.
1,3,4,5-Tetraaryl-2-pyrazoline: This compound has additional aryl groups, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96886-30-5 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-3-4(6)5(7)9(2)8-3/h6-7H2,1-2H3 |
InChI Key |
BRMHZFZMBVIHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




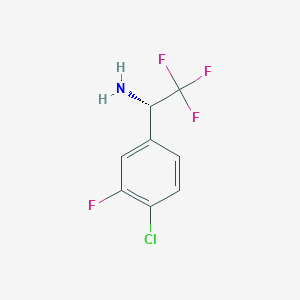
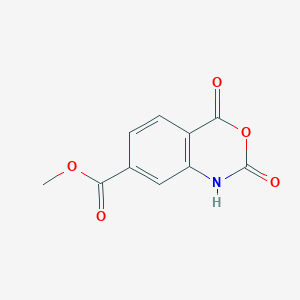


![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

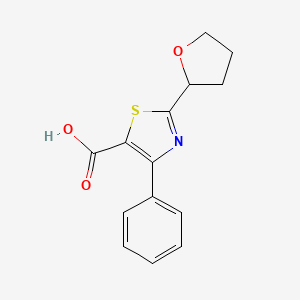
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
